2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-17-6-4-9-20(12-17)26-24(28)16-29-23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTNMHGCCXBFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple stepsCommon reagents used in these reactions include dichloromethane, lutidine, and anhydrous aluminum chloride . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation . The compound’s effects are mediated through pathways involving nuclear receptors and signaling molecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to or , involving alkylation of indole, sulfanyl incorporation, and amide coupling.
- Bioactivity Gaps : Most analogs lack explicit bioactivity data, limiting mechanistic insights. For instance, and are cataloged as screening compounds but lack published results.
- Contradictions : Sulfonyl derivatives (e.g., ) may offer superior stability but reduced cell permeability compared to sulfanyl analogs, highlighting a trade-off in drug design.
Q & A
Basic: What are the optimal synthetic routes for 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Alkylation of indole : React 1H-indole with 3-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 3-fluorobenzyl group at the indole N1 position.
Sulfanylation : Treat the product with thiourea or a thiolating agent to introduce the sulfanyl group at the indole C3 position.
Acetamide coupling : React the sulfanylated intermediate with N-(3-methylphenyl)acetamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to achieve >95% purity. Analytical techniques like HPLC and TLC should monitor intermediate steps .
Basic: Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., indole C3 sulfanyl, fluorophenyl methyl group). Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 8.1–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 435.1).
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16) to resolve ambiguities in stereoelectronic effects .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., sulfanyl-indole derivatives with kinase or protease inhibition).
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Anti-inflammatory : COX-2 inhibition ELISA.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should be triplicated to ensure reproducibility .
Advanced: How can researchers identify the molecular targets of this compound in cancer pathways?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates to pull down binding proteins. Identify targets via LC-MS/MS.
- Surface Plasmon Resonance (SPR) : Screen against recombinant proteins (e.g., Bcl-2, EGFR) to quantify binding kinetics ().
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance in viability assays .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Fluorophenyl modifications : Replace 3-fluorophenyl with 4-fluoro or chloro groups.
- Sulfanyl replacements : Test sulfonyl or methylene groups at indole C3.
- Bioisosteric Replacement : Substitute the acetamide with urea or carbamate to modulate solubility.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electrostatic potential maps) with activity data .
Advanced: How should contradictions in bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites.
- Dose Optimization : Conduct dose-response studies in rodents, adjusting for species-specific metabolic differences. Compare results with structurally similar compounds (e.g., triazole-containing analogs) to isolate scaffold-specific effects .
Advanced: What computational tools are recommended for predicting binding modes and off-target effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like tubulin or topoisomerase II. Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes.
- Off-Target Prediction : Employ SwissTargetPrediction or SEA servers to rank potential off-targets based on structural similarity .
Advanced: How can metabolic stability and ADME properties be optimized for this compound?
Methodological Answer:
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce lipophilicity (measured via shake-flask method).
- ProDrug Strategies : Mask the acetamide as an ester to enhance oral bioavailability, with in vivo hydrolysis studies in rodents .
Advanced: What experimental approaches balance selectivity and toxicity in preclinical development?
Methodological Answer:
- Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase binding.
- hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks.
- Therapeutic Index (TI) : Calculate TI as in rodent models, comparing to clinical benchmarks (e.g., TI >10 for progression) .
Advanced: How can researchers address polymorphism and crystallinity issues in formulation?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD.
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve solubility.
- Hot-Stage Microscopy : Monitor thermal behavior (melting point, recrystallization) to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
